5,6,7,8-Tetrahydro-6-isoquinolinamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroisoquinolin-6-amine |
InChI |
InChI=1S/C9H12N2/c10-9-2-1-8-6-11-4-3-7(8)5-9/h3-4,6,9H,1-2,5,10H2 |
InChI Key |
FNBKVOMDUKRKAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1N)C=CN=C2 |
Origin of Product |
United States |
Synthetic Strategies for 5,6,7,8 Tetrahydro 6 Isoquinolinamine and Its Derivatives
Classical and Established Synthetic Approaches
Long-standing methods in organic chemistry provide the foundational routes to the tetrahydroisoquinoline skeleton. These reactions, established for their reliability, involve the formation of the heterocyclic ring through intramolecular cyclization processes.
Bischler-Napieralski Cyclization and Subsequent Reduction for Tetrahydroisoquinoline Core Construction
The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-phenylethylamides via an intramolecular electrophilic aromatic substitution. wikipedia.orgorganicreactions.org Discovered in 1893 by August Bischler and Bernard Napieralski, this reaction involves the cyclization and dehydration of a β-phenylethylamide using a condensing agent. wikipedia.org
The process is typically carried out under refluxing acidic conditions with a dehydrating agent. nrochemistry.com Common reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA). wikipedia.orgorganic-chemistry.org The reaction is particularly effective when the aromatic ring of the β-phenylethylamide is activated with electron-donating groups. nrochemistry.com The mechanism proceeds through the formation of a reactive intermediate, such as a nitrilium ion, which then undergoes electrophilic attack on the electron-rich aromatic ring to form the cyclic product. nrochemistry.com
The initial product of this cyclization is a 3,4-dihydroisoquinoline. To obtain the fully saturated 5,6,7,8-tetrahydroisoquinoline (B1330172) core, a subsequent reduction step is necessary. This is commonly achieved using standard reduction methods, such as catalytic hydrogenation or treatment with a hydride reducing agent like sodium borohydride (B1222165) (NaBH₄). nrochemistry.com
| Aspect | Description |
|---|---|
| Starting Material | β-phenylethylamide |
| Key Reagents | Dehydrating/Condensing agents (e.g., POCl₃, P₂O₅) |
| Intermediate Product | 3,4-Dihydroisoquinoline |
| Final Core Structure | Tetrahydroisoquinoline (after reduction) |
| Mechanism Type | Intramolecular Electrophilic Aromatic Substitution |
Pictet-Spengler Cyclization for Tetrahydroisoquinoline Synthesis
The Pictet-Spengler reaction, discovered in 1911, is a highly efficient one-pot synthesis of tetrahydroisoquinolines. wikipedia.org It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgjk-sci.com This reaction is a special case of the Mannich reaction and is fundamental in the biosynthesis of many alkaloids. wikipedia.org
The reaction is initiated by the formation of a Schiff base from the amine and the carbonyl compound. Under acidic conditions, the Schiff base is protonated to form an electrophilic iminium ion. youtube.comarkat-usa.org This iminium ion is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic substitution (a 6-endo-trig cyclization) to form the tetrahydroisoquinoline ring system. jk-sci.comyoutube.com A final deprotonation step restores the aromaticity of the benzene (B151609) ring. jk-sci.com
The reaction conditions can vary from harsh (refluxing strong acids) to mild, particularly if the aromatic ring is activated with electron-donating groups, which enhances its nucleophilicity. wikipedia.org This method is advantageous as it directly yields the saturated tetrahydroisoquinoline core in a single synthetic operation.
| Aspect | Description |
|---|---|
| Starting Materials | β-arylethylamine and an aldehyde or ketone |
| Key Reagents | Protic or Lewis acid catalyst (e.g., HCl, BF₃·OEt₂) |
| Key Intermediate | Iminium ion |
| Final Core Structure | Tetrahydroisoquinoline |
| Mechanism Type | Condensation followed by Intramolecular Electrophilic Aromatic Substitution |
Reductive Amination Methods
Reductive amination is a powerful and versatile method for forming C-N bonds and is a key strategy for introducing the amine functionality onto a pre-formed carbocyclic or heterocyclic skeleton. To synthesize 5,6,7,8-tetrahydro-6-isoquinolinamine, this method can be applied by reacting a ketone precursor, 5,7,8-trihydroisoquinolin-6(2H)-one, with an ammonia (B1221849) source or a protected amine, followed by reduction.
The reaction proceeds in two stages within a single pot. First, the amine reacts with the ketone to form a hemiaminal, which then dehydrates to form an imine (or an iminium ion under acidic conditions). In the second stage, a reducing agent, present in the reaction mixture, reduces the C=N double bond of the imine to a C-N single bond, yielding the final amine.
Commonly used reducing agents must be selective for the imine and not reduce the starting ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently employed for this purpose due to their mild nature. This approach offers a direct route to the target amine from a corresponding ketone intermediate. researchgate.net
Cyclization of Catechol Amines for Tetrahydroisoquinoline Formation
The synthesis of tetrahydroisoquinolines from catecholamines (such as dopamine (B1211576) and norepinephrine) and their derivatives is a well-established process, often proceeding through a Pictet-Spengler type mechanism. Catecholamines are β-phenylethylamines bearing hydroxyl groups on the phenyl ring, which makes the ring highly electron-rich and thus very reactive towards intramolecular cyclization.
When a catecholamine reacts with an aldehyde or ketone, the cyclization can often proceed under physiological pH and temperature conditions without the need for strong acid catalysts. jk-sci.com The enhanced nucleophilicity of the catechol ring facilitates the attack on the intermediate iminium ion, leading to the formation of the tetrahydroisoquinoline core. This biomimetic synthesis pathway is crucial in the formation of numerous neuroactive alkaloids derived from dopamine. The resulting tetrahydroisoquinoline retains the hydroxyl groups on the aromatic portion of the molecule, which can be retained or chemically modified in subsequent synthetic steps.
Modern Catalytic Methodologies in Tetrahydroisoquinoline Synthesis
Contemporary organic synthesis has seen the rise of powerful catalytic methods that offer high efficiency, selectivity, and functional group tolerance. These approaches are particularly valuable for the functionalization of the pre-formed tetrahydroisoquinoline nucleus.
Transition Metal-Catalyzed Coupling Reactions for Functionalization
Transition metal catalysis provides an efficient means to functionalize the tetrahydroisoquinoline core, particularly through C-H activation. nih.gov The C-H bond at the C1 position (adjacent to the nitrogen atom) is particularly susceptible to activation due to the influence of the heteroatom. This allows for the direct formation of C-C bonds, bypassing the need for pre-functionalized starting materials and thus improving atom economy. nih.gov
Catalysts based on metals such as copper, iron, palladium, and rhodium have been successfully employed. nih.govresearchgate.netrsc.org These reactions, often termed cross-dehydrogenative couplings (CDC), involve the in-situ formation of an iminium ion intermediate via oxidation of the tetrahydroisoquinoline by the metal catalyst. This electrophilic intermediate is then attacked by a nucleophile (such as an indole, a Grignard reagent, or other organometallic species), resulting in the formation of a new C-C bond at the C1 position. nih.govorganic-chemistry.org These methods are instrumental in creating libraries of C1-substituted tetrahydroisoquinoline derivatives for biological screening. organic-chemistry.org
| Catalyst Type | Transformation | Key Features |
|---|---|---|
| Copper (Cu) and Iron (Fe) | C1-Arylation, C1-Indolation | Utilizes simple metal salts; can be performed on N-protected or unprotected THIQs. nih.govacs.org |
| Rhodium (Rh) | Asymmetric Transfer Hydrogenation | Used to reduce dihydroisoquinolines to chiral tetrahydroisoquinolines. nih.gov |
| Palladium (Pd) | C-H Activation/Intramolecular C-N Coupling | Enables construction of complex nitrogen heterocyclic scaffolds. rsc.org |
Asymmetric Reduction Approaches for Chiral Tetrahydroisoquinolines
The synthesis of enantiomerically pure chiral tetrahydroisoquinolines is of great interest due to their prevalence in natural products and pharmaceuticals. Asymmetric reduction of prochiral precursors, such as imines and enamines, is a highly effective strategy to achieve this. nih.govacs.org
Catalytic asymmetric hydrogenation (AH) is a powerful and atom-economical method for the enantioselective synthesis of chiral amines from imines and enamines. researchgate.netnih.govacs.org This process typically utilizes a transition metal catalyst, such as iridium, rhodium, or palladium, complexed with a chiral ligand. dicp.ac.cn The hydrogenation of cyclic imines, such as 3,4-dihydroisoquinolines, provides direct access to chiral tetrahydroisoquinolines. nih.gov
The choice of catalyst and ligand is critical for achieving high enantioselectivity. A variety of chiral phosphine (B1218219) ligands have been developed and successfully employed in the asymmetric hydrogenation of imines and enamines. dicp.ac.cn The reaction conditions, including solvent, temperature, and hydrogen pressure, also play a significant role in the outcome of the reaction.
Table 2: Examples of Catalysts in Asymmetric Hydrogenation of Imines
| Catalyst System | Substrate Type | Enantioselectivity (ee) |
|---|---|---|
| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | up to 90% |
| Pd(OCOCF₃)₂–(S,S)-f-binaphane | Cyclic N-sulfonylimines | up to 99% |
The asymmetric hydrogenation of enamines is another viable route to chiral amines. dicp.ac.cnresearchgate.netresearchgate.net This approach can be particularly useful for the synthesis of cyclic amines where the corresponding imine is unstable.
Catalytic asymmetric transfer hydrogenation (ATH) offers a practical alternative to asymmetric hydrogenation using molecular hydrogen. nih.govscispace.comresearchgate.net In ATH, a hydrogen donor, such as formic acid or isopropanol, is used in place of H₂ gas. scispace.com This method often employs ruthenium, rhodium, or iridium catalysts with chiral diamine or amino alcohol ligands. scispace.com
The ATH of both cyclic and acyclic imines has been extensively studied and provides access to a wide range of chiral amines with high enantioselectivity. nih.govscispace.com A common catalytic system involves a chiral BINOL-derived phosphoric acid and a Hantzsch ester as the hydrogen source in organocatalyzed versions of the reaction. scispace.com
Table 3: Common Hydrogen Sources and Catalysts in Asymmetric Transfer Hydrogenation
| Hydrogen Source | Catalyst Type | Chiral Ligand/Promoter |
|---|---|---|
| Formic acid/triethylamine | Rhodium, Ruthenium | Chiral diamines |
| Isopropanol | Ruthenium | Chiral amino alcohols |
The development of polymer-immobilized chiral catalysts has also been explored for ATH, which facilitates catalyst recovery and reuse. nih.gov
Intramolecular Hydroamination Reactions
Intramolecular hydroamination is an atom-economical method for the synthesis of nitrogen-containing heterocycles, such as pyrrolidines and piperidines, from aminoalkenes. nih.govnih.govresearchgate.net This reaction involves the addition of an N-H bond across a C-C multiple bond. The reaction can be catalyzed by various metals, including early transition metals like titanium and tantalum, as well as late transition metals like rhodium and iridium. researchgate.netrsc.org Brønsted acids can also catalyze the cyclization of aminoalkenes bearing an electron-withdrawing group on the nitrogen. nih.govresearchgate.net
This strategy could be conceptually applied to the synthesis of the 5,6,7,8-tetrahydroisoquinoline core by designing a substrate that undergoes a 6-endo or 6-exo cyclization. For example, a suitably substituted o-vinylphenethylamine derivative could potentially cyclize to form the tetrahydroisoquinoline ring system. The regioselectivity of the hydroamination (Markovnikov vs. anti-Markovnikov addition) would be a key factor to control.
Copper-Catalyzed Aerobic Oxidation of Tetrahydroisoquinolines
Copper-catalyzed aerobic oxidation provides a method for the functionalization of the tetrahydroisoquinoline core. acs.orgacs.orgnih.goviupac.org This approach can be used to introduce new functional groups by leveraging the reactivity of the C-H bonds within the saturated portion of the molecule. For instance, copper catalysts can facilitate the aerobic oxidation of alkanes, which involves the formation of carbon-centered radicals that can be trapped by molecular oxygen. beilstein-journals.org
In the context of tetrahydroisoquinolines, copper-catalyzed aerobic oxidation can lead to the formation of iminium ion intermediates. These reactive intermediates can then be trapped by various nucleophiles to introduce substituents at positions alpha to the nitrogen atom. While this method is more commonly associated with functionalization at the C1 position, its application to other positions on the saturated ring could be explored with appropriate directing groups or substrate design.
Regioselective and Stereoselective Synthesis Strategies
The precise control of substituent placement (regioselectivity) and spatial orientation (stereoselectivity) is a cornerstone of modern organic synthesis, enabling the creation of complex molecules with specific functions. For the tetrahydroisoquinoline scaffold, several powerful strategies have been developed to achieve this control.
Directed Ortho-Metalation in Functionalization
Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. This technique utilizes a directing metalation group (DMG) that coordinates to a strong organolithium base, guiding deprotonation to the adjacent ortho position. This generates a stabilized carbanion, which can then react with a wide range of electrophiles to introduce new functional groups with high precision.
In the context of the tetrahydroisoquinoline skeleton, the nitrogen atom within the heterocyclic ring can act as a directing group, facilitating metalation and subsequent functionalization at the C-8 position of the aromatic ring. researchgate.netinterconf.center The process typically involves treating an N-protected tetrahydroisoquinoline with an alkyllithium base (e.g., n-butyllithium or s-butyllithium) at low temperatures, followed by the addition of an electrophile. This approach has been reviewed as a versatile method for preparing substituted aromatic and heteroaromatic compounds that can serve as building blocks for more complex molecules. researchgate.net While DoM is a powerful tool for modifying the aromatic portion of the molecule, it is not used to directly introduce substituents like the amino group at the C-6 position, which is located on the saturated carbocyclic ring. However, functionalization at the C-8 position can be a key step in the synthesis of complex derivatives. researchgate.netinterconf.center
| Directing Group (on THIQ) | Base | Typical Electrophiles | Resulting Functional Group |
| N-Boc | s-BuLi/TMEDA | I₂ | Iodine |
| N-CON(iPr)₂ | s-BuLi | (CH₃)₂SO₄ | Methyl |
| N-Pivaloyl | t-BuLi | CO₂ | Carboxylic Acid |
| N-H (via coordination) | Ru-catalyst systems | Carboxylic Acids | Acyl (at C-8) |
Stereoselective Pictet-Spengler Condensation Variants
The Pictet-Spengler reaction is a fundamental and widely used method for the synthesis of the 1,2,3,4-tetrahydroisoquinoline (B50084) core. ebrary.netthermofisher.comwikipedia.org The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring. wikipedia.org
It is crucial to note that the target compound of this article, this compound, possesses a reduced carbocyclic (benzene) ring, whereas the Pictet-Spengler reaction constructs the heterocyclic (pyridine) portion of the isoquinoline (B145761) system. Therefore, the Pictet-Spengler reaction is a primary route to 1,2,3,4-tetrahydroisoquinolines and is not directly applicable for the synthesis of the 5,6,7,8-tetrahydroisoquinoline skeleton.
However, as mandated by the article's focus, a discussion of stereoselective Pictet-Spengler variants is relevant to the broader class of tetrahydroisoquinoline synthesis. Significant advances have been made in rendering this reaction enantioselective, primarily to control the stereochemistry at the newly formed C-1 position. These methods often employ chiral Brønsted acids or other organocatalysts to induce facial selectivity during the cyclization of the intermediate iminium ion. nih.govnih.gov Chiral phosphoric acids derived from BINOL are prominent catalysts that have been successfully used to achieve high enantiomeric excess in the synthesis of various C-1 substituted 1,2,3,4-tetrahydroisoquinolines. nih.gov
| Catalyst Type | Example Catalyst | Stereocenter Controlled | Typical Substrates |
| Chiral Phosphoric Acid | (R)-TRIP | C-1 | Tryptamines, Phenethylamines |
| Chiral Thiourea | Schreiner's Thiourea | C-1 | Electron-rich β-arylethylamines |
| Enzyme (Pictet-Spenglerase) | Norcoclaurine Synthase (NCS) | C-1 | Dopamine + 4-Hydroxyphenylacetaldehyde |
Novel Synthetic Pathways and Methodological Advancements
The development of novel synthetic routes aims to improve efficiency, molecular diversity, and environmental sustainability. Methodological advancements often focus on reducing the number of synthetic steps and minimizing waste.
Multicomponent Reactions for Tetrahydroisoquinoline Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and ability to rapidly generate molecular complexity from simple starting materials. researchgate.netacs.org Several MCRs have been developed for the synthesis of the tetrahydroisoquinoline framework. researchgate.net
Similar to the Pictet-Spengler reaction, the majority of MCRs are designed to construct the 1,2,3,4-tetrahydroisoquinoline skeleton. For instance, the Petasis reaction, a three-component reaction between an amine, a carbonyl, and a vinyl- or aryl-boronic acid, can be coupled with a subsequent Pomeranz–Fritsch–Bobbitt cyclization to yield C-1 functionalized 1,2,3,4-tetrahydroisoquinolines. nih.govbeilstein-journals.org Other strategies include Ugi reactions and various cycloaddition cascades. researchgate.net These methods provide rapid access to libraries of 1,2,3,4-THIQ derivatives but are not employed for the synthesis of the 5,6,7,8-tetrahydroisoquinoline core structure due to the inherent reaction mechanism which builds the heterocyclic ring.
Green Chemistry Approaches and Environmentally Benign Syntheses
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net For the synthesis of this compound, one of the most effective and environmentally benign methods involves the catalytic hydrogenation of an appropriately substituted isoquinoline precursor. researchgate.net
A reported method describes the preparation of amino-substituted 5,6,7,8-tetrahydroisoquinolines through the catalytic hydrogenation of the corresponding acetamido-isoquinoline, followed by the hydrolysis of the acetamide (B32628) protecting group. researchgate.net This approach is considered "green" for several reasons:
Catalysis: It employs a catalyst (e.g., Platinum oxide) rather than stoichiometric reagents, which are consumed in the reaction. researchgate.net Catalytic processes are a cornerstone of green chemistry.
High Atom Economy: Hydrogenation is an addition reaction where the atoms of the hydrogen molecule are incorporated into the product, leading to minimal waste. rsc.orgazom.com
Reduced Waste: Catalytic transfer hydrogenation can use safer hydrogen sources like formic acid or alcohols, avoiding the hazards of high-pressure hydrogen gas. rsc.org
| Green Chemistry Approach | Application in THIQ Synthesis | Key Advantages |
| Catalytic Hydrogenation | Reduction of the isoquinoline ring to form the 5,6,7,8-tetrahydroisoquinoline core. researchgate.net | High atom economy, use of recyclable catalysts, reduced waste. |
| Microwave-Assisted Synthesis | Can potentially accelerate reaction steps like hydrolysis or precursor formation. mdpi.comnih.gov | Drastically reduced reaction times, improved energy efficiency, often higher yields. |
| Use of Green Solvents | Employing water, ethanol, or performing reactions under solvent-free conditions. rsc.org | Reduced toxicity, improved safety, easier workup, less environmental impact. |
| Biocatalysis | Use of enzymes (e.g., imine reductases) for stereoselective reductions. rsc.org | High selectivity under mild conditions, biodegradable catalysts. |
Mechanistic Investigations of Biological Activities of 5,6,7,8 Tetrahydro 6 Isoquinolinamine Analogs
Biochemical Pathway Modulation
The primary mechanism through which 5,6,7,8-tetrahydro-6-isoquinolinamine analogs exert their biological effects is by modulating the activity of specific enzymes involved in various physiological and pathological processes. The following sections detail the findings from enzyme inhibition studies.
Phenylethanolamine N-methyltransferase (PNMT) is a crucial enzyme in the biosynthesis of epinephrine (B1671497) (adrenaline) from norepinephrine (B1679862) (noradrenaline). chemrxiv.org Inhibition of this enzyme is a key area of research for understanding the roles of epinephrine in the central nervous system. mdpi.com Tetrahydroisoquinoline derivatives have been identified as potent inhibitors of PNMT. mdpi.com
Studies on aromatic hydroxy-substituted 1,2,3,4-tetrahydroisoquinolines have provided insights into the active site of PNMT. The enhanced affinity of 7-hydroxy-1,2,3,4-tetrahydroisoquinoline compared to the unsubstituted tetrahydroisoquinoline suggests the presence of a hydrophilic pocket near the C7 position of the bound inhibitor. microbiologyresearch.org The reduced affinity of the corresponding methyl ether indicates that an acidic hydrogen is important for this interaction. microbiologyresearch.org The active site's hydrophilic pocket appears to be compact and surrounded by lipophilic regions. microbiologyresearch.org
Docking studies with 1,2,3,4-tetrahydrobenz[h]isoquinoline, a potent PNMT inhibitor, suggest that its enhanced potency over 1,2,3,4-tetrahydroisoquinoline (B50084) is due to hydrophobic interactions with amino acid residues such as Val53, Met258, Val272, and Val269 in the active site. mdpi.com
| Compound | Inhibitory Constant (Ki) against hPNMT |
|---|---|
| 1,2,3,4-Tetrahydroisoquinoline | 5.8 µM |
| 1,2,3,4-Tetrahydrobenz[h]isoquinoline | 0.49 µM |
| 7-Bromo-1,2,3,4-tetrahydrobenz[h]isoquinoline | 0.22 µM |
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of acetylcholine (B1216132) levels, a neurotransmitter vital for cognitive function. nih.gov Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. nih.gov Various isoquinoline (B145761) alkaloids have demonstrated inhibitory activity against both AChE and BChE. rasayanjournal.co.in
Studies on functionalized tetrahydroacridines and related analogs, which share structural similarities with the tetrahydroisoquinoline scaffold, have shown potent dual inhibition of both AChE and BChE. nih.govacs.org For instance, certain isoquinoline alkaloids like berberine (B55584) have displayed robust dual inhibition against both cholinesterases. rasayanjournal.co.in The mechanism of inhibition for many of these compounds is noncompetitive. acs.org Molecular docking studies have shown that these inhibitors can occupy the active cavity of both enzymes, often in close proximity to the catalytic triad. acs.org
| Compound | Enzyme | IC50 Value |
|---|---|---|
| Berberine | AChE | 0.72 ± 0.04 µg/mL |
| Palmatine | AChE | 6.29 ± 0.61 µg/mL |
| (-)-Corydalmine | AChE | Notable Inhibition |
Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. researchgate.net The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective COX-1 inhibition. researchgate.net
A series of 1,2,4-triazole (B32235) tetrahydroisoquinoline hybrids have been synthesized and evaluated as COX-1 and COX-2 inhibitors. researchgate.net Several of these compounds were found to be potent and moderately selective inhibitors of COX-2. researchgate.net For example, compound 11f from one such study exhibited a lower ulcerogenic index than the standard drug celecoxib. researchgate.net Molecular docking studies have been employed to understand the binding patterns of these compounds within the active sites of both COX isoenzymes. researchgate.net
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Compound 9e | 14.83 | 0.87 | 17.05 |
| Compound 9g | 19.62 | 1.27 | 15.45 |
| Compound 11f | 10.35 | 0.58 | 17.84 |
| Celecoxib (Standard) | 12.78 | 0.82 | 15.58 |
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, a process implicated in the pathogenesis of infections by bacteria such as Helicobacter pylori. The inhibition of urease is a therapeutic target for managing these conditions.
While direct studies on this compound are limited, research on N-aryl-3,4-dihydroisoquinoline carbothioamide analogs has demonstrated their potential as urease inhibitors. researchgate.net In one study, all 22 synthesized analogs showed active and significant to moderate urease inhibitory potential. researchgate.net Analogs with electron-donating groups tended to show superior activity. researchgate.net The mechanism of inhibition for some urease inhibitors involves covalent binding to a cysteine residue in a mobile flap covering the active site.
| Compound | IC50 (µM) |
|---|---|
| Compound 1 (o-methyl substituted) | 20.4 ± 0.22 |
| Compound 2 (o-dimethyl substituted) | 11.2 ± 0.81 |
| Compound 4 (p-methoxy substituted) | 15.5 ± 0.49 |
| Thiourea (Standard) | 21.7 ± 0.34 |
Neuraminidase is a key enzyme on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected cells, thus playing a crucial role in viral propagation. Inhibition of this enzyme is a primary strategy for the treatment of influenza.
Research into the neuraminidase inhibitory potential of tetrahydroisoquinoline derivatives is an emerging area. While early studies on certain dihydroisoquinoline derivatives suggested a lack of direct enzymatic inhibition, attributing observed antiviral effects to assay interference, more recent computational and experimental studies have explored various isoquinoline alkaloids as potential neuraminidase inhibitors. microbiologyresearch.org A docking study of six isoquinoline alkaloids from Coptis chinensis showed good inhibitory action on neuraminidase, with higher binding affinities compared to some commercial drugs. researchgate.net These studies suggest that the isoquinoline backbone can fit well into the binding pockets of the enzyme. researchgate.net However, specific inhibitory data for this compound analogs against neuraminidase are not yet extensively documented.
Enzyme Inhibition Studies and Mechanisms
RET Enzyme Inhibition
The 5,6,7,8-tetrahydroisoquinoline (B1330172) framework is a structural component in many compounds designed as enzyme inhibitors. nih.gov Analogs of this scaffold have been specifically investigated for their potential to inhibit the Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase. Dysregulation of RET is implicated in the development of several types of cancer.
Recent research has focused on synthesizing novel 5,6,7,8-tetrahydroisoquinolines and evaluating their anticancer activity, with a specific focus on RET inhibition. A molecular docking study was performed to assess the inhibitory potential of newly synthesized compounds against the RET enzyme. The results indicated that specific 5,6,7,8-tetrahydroisoquinoline derivatives bind effectively to the RET enzyme, suggesting inhibitory activity. For instance, two compounds, designated as compound 3 and compound 7 in the study, demonstrated binding energies of -5.2 and -5.6 kcal/mol, respectively. While these binding energies suggest a potential for inhibition, they were less potent than the standard RET inhibitor, alectinib, which exhibited a binding energy of -7.2 kcal/mol in the same study. nih.gov
| Compound | Binding Energy (kcal/mol) | Reference |
|---|---|---|
| Compound 3 | -5.2 | nih.gov |
| Compound 7 | -5.6 | nih.gov |
| Alectinib (Standard Inhibitor) | -7.2 | nih.gov |
Receptor Binding and Modulation Mechanisms
The tetrahydroisoquinoline (THIQ) scaffold has been identified as being pharmacologically active at α2-adrenergic receptors. Synthetic cyclized analogues of phenethylamines, which form a THIQ structure, have been characterized for their receptor affinities. Notably, TDIQ (MDA-CR), a synthetic tetrahydroisoquinoline analogue, demonstrates selective affinity for α2-adrenergic receptors. wikipedia.org This suggests that the conformationally restrained nature of the THIQ skeleton is compatible with the binding pocket of this receptor class. wikipedia.org The α2-adrenoceptor family, which includes α2A, α2B, and α2C subtypes, is widely distributed in the central and peripheral nervous systems and modulates neurotransmitter release and sympathetic outflow. researchgate.net The interaction of THIQ derivatives with these receptors highlights a potential mechanism for their centrally mediated effects. While some THIQ analogs act as ligands, further research into related heterocyclic systems, such as tetrahydroquinolin-2-yl imidazolines, has led to the identification of compounds with potent α2-adrenergic agonist or antagonist activities. nih.gov
Analogs incorporating the tetrahydroisoquinoline and isoquinoline scaffolds have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. google.com TRPV1 is a non-selective cation channel that functions as a polymodal sensor for noxious stimuli, including heat, protons, and capsaicin. rsc.org Starting from a high-throughput screening hit, novel series of N-tetrahydroquinolinyl and N-isoquinolinyl carboxamides were developed and shown to be effective TRPV1 antagonists. nih.govgoogle.com
One notable example from a related class is the isoquinoline urea derivative, A-425619 , which is a potent and selective antagonist of capsaicin-evoked receptor activation with an IC50 value of 4 nM at human TRPV1 (hTRPV1). rsc.org The development of these compounds underscores the utility of the (tetrahydro)isoquinoline core in designing molecules that can modulate the activity of this key pain receptor.
The tetrahydroisoquinoline scaffold has been explored for its potential to modulate potassium channels. A patent has described tetrahydroisoquinoline compounds specifically as potassium channel modulators, indicating direct investigation of this scaffold for activity at these targets. wikipedia.org While much of the research on well-known Kv7 channel openers like retigabine (B32265) and flupirtine (B1215404) has focused on other chemical structures, nih.gov the tetrahydroisoquinoline framework has shown affinity for other types of potassium channels.
Specifically, bis-(1,2,3,4-tetrahydroisoquinoline) alkaloids have been identified as high-affinity ligands for small-conductance calcium-activated potassium (SK/KCa2) channels. nih.govnih.gov For example, quaternized N-methyl-bis-(1,2,3,4-tetrahydroisoquinolinium) analogues showed a significant increase in affinity for SK2 and SK3 channel subtypes compared to their parent compounds. nih.gov This demonstrates that the THIQ scaffold can effectively interact with potassium channels, suggesting that further modification could yield potent and selective modulators of the Kv7 channel subfamily.
Derivatives of tetrahydroisoquinoline have been extensively studied as modulators of the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate (B1630785) receptor involved in excitatory synaptic transmission and neuroplasticity. nih.gov A series of conformationally constrained phosphonoalkyl-substituted tetrahydroisoquinolines were designed and synthesized as novel competitive NMDA receptor antagonists. nih.gov From this series, 1,2,3,4-tetrahydro-5-(2-phosphonoethyl)-3-isoquinolinecarboxylic acid was identified as a particularly active compound, displaying an IC50 of 270 nM in [3H]CPP binding assays. nih.gov
Furthermore, the simple analog 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to exert a neuroprotective effect by inhibiting NMDA receptors. nih.gov Studies on primary cultures of rat cerebellar granule cells demonstrated that 1MeTIQ shares neuroprotective capabilities with established uncompetitive NMDA receptor antagonists like MK-801 and memantine, suggesting its inhibitory action on the NMDA receptor is a key part of its anti-excitotoxic activity. nih.gov A novel class of allosteric modulators based on the THIQ structure has also been developed, showing potent inhibition of NMDA receptor function in cerebellar granule cells and neuroprotective properties against NMDA-induced toxicity.
| Compound | Assay | Activity (IC50) | Reference |
|---|---|---|---|
| 1,2,3,4-tetrahydro-5-(2-phosphonoethyl)-3-isoquinolinecarboxylic acid | [3H]CPP Binding | 270 nM | nih.gov |
Multidrug Resistance Reversal via Efflux Transporter Modulation (e.g., P-glycoprotein, MRP-1, BCRP)
A significant mechanism contributing to multidrug resistance (MDR) in cancer is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively extrude chemotherapeutic agents from tumor cells. rsc.org Tetrahydroisoquinoline derivatives have been synthesized and evaluated for their ability to reverse this resistance by modulating the function of these efflux pumps.
Structurally diverse 1,2-disubstituted 1,2,3,4-tetrahydroisoquinolines were synthesized and assayed for their P-gp inhibitory activity. In a functional assay using rhodamine 6G on MCF-7/Adr cells, which overexpress P-gp, several of the synthesized compounds demonstrated greater P-gp inhibition than the control compound verapamil (B1683045). One derivative, (1'R,2R)-2-{2'-[2"-hydroxy-3"-(·-naphthyloxy)propyl]-6',7'-dimethoxy-1',2',3',4'-tetrahydro-1'-isoquinolyl}propan-1-ol hydrochloride , was found to be twice as effective as verapamil at concentrations ten times lower. rsc.org This indicates that the tetrahydroisoquinoline scaffold is a promising platform for developing potent MDR reversal agents that can restore the efficacy of conventional anticancer drugs.
Cellular and Molecular Mechanism of Action Studies
The anticancer potential of 5,6,7,8-tetrahydroisoquinoline analogs is increasingly recognized, with research focusing on their cellular and molecular mechanisms of action. These compounds have been shown to influence a variety of cellular processes that are critical for the survival and proliferation of cancer cells.
Induction of Apoptosis in Cancer Cell Lines
A key mechanism by which 5,6,7,8-tetrahydroisoquinoline analogs exert their anticancer effects is through the induction of apoptosis, or programmed cell death. The disability of cancerous cells to maintain a balance between proliferation and death is a hallmark of cancer, and the activation of apoptotic pathways is a primary strategy for many chemotherapeutic agents.
One study highlighted that certain novel tetrahydro- nih.govnih.govresearchgate.nettriazolo[3,4-a]isoquinoline chalcones, which are structurally related to the core tetrahydroisoquinoline scaffold, induce apoptosis in various cancer cells, including breast cancer. researchgate.net These compounds have been observed to increase the ratio of Bax/Bcl2 mRNA and enhance the activity of caspases 3 and 7, which are key executioners of the apoptotic cascade. researchgate.net For instance, a pyrazolo quinoline (B57606) derivative demonstrated a potent apoptotic effect on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. nih.gov In MCF-7 cells, this compound increased the apoptotic cell population from 0.6% in untreated cells to 26.6%. nih.gov
Similarly, another analog, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one, was found to trigger apoptotic cell death in lung (A549) and colon (HTC-116) cancer cell lines through both intrinsic and extrinsic pathways. nih.gov This involves the activation of caspases and an increase in the expression of the p53 tumor suppressor protein. nih.gov The intrinsic, or mitochondrial, pathway is often initiated by an increased concentration of the BAX protein, which alters the BAX:BCL-2 ratio. nih.gov
| Compound/Analog | Cancer Cell Line(s) | Key Apoptotic Events |
| Pyrazolo quinoline derivative | MCF-7, HepG2, A549 | Increased total apoptosis to 26.6% in MCF-7 cells. nih.gov |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | A549, HTC-116 | Induction via intrinsic and extrinsic pathways; p53 enhancement. nih.gov |
| Chalcone (B49325) methoxy (B1213986) derivatives | Breast cancer cell lines | Increased Bax/Bcl2 mRNA ratio; enhanced caspase 3/7 activity. researchgate.net |
| 5,6,7,8-Tetrahydro-N5,N10-carbonylfolic acid (LY354899) | CCRF-CEM (lymphocytic leukemia) | Induced apoptosis after long incubation times. nih.gov |
Cell Cycle Arrest Mechanisms
In addition to inducing apoptosis, 5,6,7,8-tetrahydroisoquinoline analogs can halt the progression of the cell cycle, a critical process for cancer cell division and proliferation. The cell cycle is tightly regulated by a series of checkpoints that ensure genomic integrity. Many anticancer agents function by activating these checkpoints, leading to cell cycle arrest and preventing the replication of damaged cells.
Research has shown that 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one induces cell cycle arrest at the G2/M phase in lung cancer cells. nih.gov This prevents the cells from entering mitosis, ultimately leading to apoptotic cell death. nih.gov The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from dividing.
The mechanisms underlying cell cycle arrest are complex and can involve the modulation of various proteins, including cyclins and cyclin-dependent kinases (CDKs). mdpi.com DNA damage, for instance, can activate the ATM/Chk2 kinase cascade, which in turn stabilizes and activates p53. nih.gov Activated p53 can then transcriptionally regulate genes involved in cell cycle arrest. nih.gov Novel chalcone derivatives with a tetrahydro- nih.govnih.govresearchgate.nettriazolo[3,4-a]isoquinoline structure have also demonstrated the ability to cause cell cycle arrest in breast cancer cells. researchgate.net
Inhibition of Cell Proliferation and Cytotoxicity in Preclinical Models
The ability of 5,6,7,8-tetrahydroisoquinoline analogs to inhibit cell proliferation and exhibit cytotoxicity against cancer cells is a cornerstone of their therapeutic potential. Numerous studies have demonstrated the potent antiproliferative activity of these compounds across a range of human cancer cell lines.
For example, novel 5,6,7,8-tetrahydroquinoline (B84679) derivatives have shown significant cytotoxic activity against human colon carcinoma (HT29), hepatocellular carcinoma (HepG2), and Caucasian breast adenocarcinoma (MCF7) cell lines. researchgate.net A specific pyrazolo quinoline derivative was identified as a highly potent anticancer agent based on its IC50 values against three different human cancer cell lines. nih.gov Another analog, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one, exhibited potent cytotoxicity toward both colon (HTC-116) and lung (A549) cancer cells. nih.gov
Furthermore, analogs of 5-deaza-5,6,7,8-tetrahydrofolic acid, which share the core saturated heterocyclic ring system, have shown potent growth inhibition against leukemic cells in culture and substantial antitumor activity in preclinical models of murine solid tumors. nih.gov
| Compound/Analog | Cancer Cell Line(s) | Observed Effect |
| Pyrazolo quinoline derivatives | MCF-7, HepG2, A549 | High potential IC50 values and strong antiproliferative effects. nih.gov |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | HTC-116, A549 | Potent cytotoxicity. nih.gov |
| Novel 5,6,7,8-tetrahydroquinoline derivatives | HT29, HepG2, MCF7 | Remarkable cytotoxic activity. researchgate.net |
| 5-deaza-5,6,7,8-tetrahydrofolic acid analogs | L1210 leukemia | Potent growth inhibition. nih.gov |
Modulation of Key Signaling Pathways
The anticancer activities of 5,6,7,8-tetrahydroisoquinoline analogs are often rooted in their ability to modulate key intracellular signaling pathways that control cell growth, survival, and proliferation. Dysregulation of these pathways is a common feature of cancer.
Recent studies suggest that chalcone methoxy derivatives of tetrahydro- nih.govnih.govresearchgate.nettriazolo[3,4-a]isoquinoline may exert their effects by inhibiting anti-apoptotic proteins. researchgate.net Molecular docking analyses indicate potential inhibition of proteins such as cIAP1, BCL2, and the epidermal growth factor receptor kinase (EGFRK), which are crucial nodes in survival signaling. researchgate.net
Furthermore, related compounds have been shown to induce autophagy and apoptosis through pathways involving reactive oxygen species (ROS) and AMP-activated protein kinase (AMPK). frontiersin.org AMPK, in some contexts, acts as a tumor suppressor by triggering cell death in response to cellular stress, such as oxidative stress. frontiersin.org This suggests that some tetrahydroisoquinoline analogs may function by inducing an oxidative stress environment within cancer cells, leading to the activation of cell death pathways.
Anti-mitotic Activity and Mitotic Slippage Mechanisms
A more specific mechanism of action for some 5,6,7,8-tetrahydroisoquinoline analogs is their anti-mitotic activity. These compounds can interfere with the process of mitosis, the stage of the cell cycle where a cell divides into two daughter cells.
The induction of cell cycle arrest at the G2/M phase, as seen with compounds like 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one, is a direct manifestation of anti-mitotic activity. nih.gov This arrest prevents the formation of the mitotic spindle and the proper segregation of chromosomes, which can ultimately trigger apoptosis.
In some cases, cells that are arrested in mitosis for a prolonged period can escape this arrest without undergoing cell division, a phenomenon known as mitotic slippage. This can lead to the formation of aneuploid cells, which are often unstable and may eventually undergo cell death. While not explicitly detailed for this compound itself, the G2/M arrest caused by its analogs is a prerequisite for such mechanisms to occur. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR studies are pivotal in medicinal chemistry for identifying the key molecular features that govern the biological activity of a series of compounds. For tetrahydroisoquinoline derivatives, various QSAR models have been developed to predict their efficacy against different biological targets.
Classical QSAR Models for Predictive Activity
Multi-QSAR modeling studies have been conducted on tetrahydroisoquinoline derivatives to explore their structural requirements for inhibiting specific enzymes, such as Histone Deacetylase 8 (HDAC8), which is implicated in numerous diseases including cancer. nih.gov These models mathematically correlate variations in the chemical structure of THIQ derivatives with changes in their inhibitory activity. The outcomes of such analyses suggest that the THIQ moiety can be highly effective as a "cap group" in inhibitor design, and that various substitutions on the scaffold are critical for modulating HDAC8 inhibition. nih.gov
Three-Dimensional (3D) QSAR: Comparative Molecular Field Analysis (CoMFA)
To gain a deeper, three-dimensional understanding of SAR, techniques like Comparative Molecular Field Analysis (CoMFA) are employed. In a study on THIQ derivatives as HDAC8 inhibitors, CoMFA models were developed to map the steric and electrostatic fields of the molecules in relation to their biological activity. nih.gov These models provide contour maps that visualize regions where modifications to the molecular structure would likely enhance or diminish activity. For instance, the analysis might reveal that bulky substituents in one region are favorable (steric field), while electronegative groups in another area are preferred (electrostatic field). Such insights are invaluable for the rational design of new derivatives with improved potency. nih.gov
The statistical validation of these models is crucial to ensure their predictive power. Key parameters from a representative 3D-QSAR study on a related series of inhibitors are often presented to demonstrate model robustness.
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Field Contribution (Steric) | Field Contribution (Electrostatic) |
|---|---|---|---|---|
| CoMFA | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Statistical parameters for a CoMFA model. While a specific study on 5,6,7,8-Tetrahydro-6-isoquinolinamine was not found, a multi-QSAR study on general tetrahydroisoquinoline derivatives confirmed the utility of this approach. nih.gov
Physicochemical Parameters Correlating with Biological Activity
The biological activity of tetrahydroisoquinoline derivatives is significantly influenced by their physicochemical properties. Parameters such as lipophilicity (logP), membrane permeability, and affinity for transporter proteins are critical for a compound's pharmacokinetic profile. mdpi.com
Theoretical predictions using tools like SwissADME can assess the drug-likeness and pharmacokinetic properties of novel THIQ derivatives. mdpi.com For example, modifying the THIQ core with different functional groups can alter its lipophilicity, which in turn affects its ability to cross biological membranes like the blood-brain barrier. Structure-activity relationship studies have shown that the presence of specific electron-donating or electron-withdrawing groups on the THIQ backbone plays a vital role in modulating the biological potential of the compounds. nuph.edu.uaresearchgate.net
| Physicochemical Parameter | Influence on Biological Activity |
|---|---|
| Lipophilicity (logP) | Affects membrane permeability, bioavailability, and binding to hydrophobic pockets in target proteins. |
| Hydrogen Bond Donors/Acceptors | Crucial for specific interactions with target residues, influencing binding affinity and selectivity. |
| Molecular Weight (MW) | Impacts diffusion rates and conformity to drug-likeness principles (e.g., Lipinski's Rule of Five). |
| Topological Polar Surface Area (TPSA) | Correlates with membrane permeability and transport across the blood-brain barrier. |
General influence of key physicochemical parameters on the biological activity of drug-like molecules.
Molecular Docking and Binding Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method provides critical insights into the binding mode, affinity, and specific molecular interactions that stabilize the ligand-receptor complex.
Ligand-Target Interaction Profiling
Docking studies have been successfully applied to understand how 5,6,7,8-tetrahydroisoquinoline (B1330172) derivatives interact with a range of biological targets. These studies reveal the specific amino acid residues and the types of non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that are essential for binding.
For instance, in studies targeting cancer-related proteins, THIQ derivatives have been docked into the active sites of KRas and VEGF receptors. nih.gov The analysis showed that carbonyl oxygen atoms on the THIQ derivatives formed crucial hydrogen bonding interactions with the hydroxyl group of Threonine 74 (THR 74) in KRas and with Glutamic acid 885 (GLU 885) in the VEGF receptor. nih.gov In these models, the tetrahydroisoquinoline ring is often observed buried deep within a hydrophobic cavity of the receptor. nih.gov Similar docking studies have explored the binding of THIQ analogs to the non-nucleoside inhibitor binding pocket of HIV-1 Reverse Transcriptase and the hyaluronan-binding domain of CD44. scispace.comrug.nl
| Target Protein | Key Interacting Residues | Primary Interaction Type |
|---|---|---|
| KRas Receptor | THR 74, SER 39 | Hydrogen Bonding |
| VEGF Receptor | GLU 885 | Hydrogen Bonding |
| HIV-1 Reverse Transcriptase | Not Specified | Hydrophobic and H-Bonding |
| CD44 Receptor | Not Specified | Hydrophobic and H-Bonding |
Summary of key ligand-target interactions for tetrahydroisoquinoline derivatives from various molecular docking studies. nih.govscispace.comrug.nl
Prediction of Binding Energies and Affinities
Beyond predicting the binding pose, docking algorithms and other computational methods can estimate the binding affinity of a ligand for its target. This is often expressed as a docking score or a calculated binding free energy (e.g., in kcal/mol). Lower energy values typically indicate stronger binding.
Studies on THIQ analogs have reported docking energies, providing a quantitative measure of binding strength. For example, novel THIQ analogs docked into the HIV-1 RT binding pocket showed average docking energies as favorable as -20.05 kcal/mol, indicating high predicted potency. scispace.com In addition to theoretical calculations, experimental validation provides crucial data. Biological assays yield values such as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), which are direct measures of a compound's potency. THIQ derivatives have demonstrated significant KRas inhibition with IC50 values ranging from 0.9 µM to 10.7 µM. nih.gov Furthermore, bis-THIQ alkaloids have shown significant affinity for SK channels, with Ki values in the low micromolar range. uliege.be
| Compound Series | Target Protein | Predicted/Measured Affinity |
|---|---|---|
| THIQ Analogs | HIV-1 Reverse Transcriptase | -20.05 kcal/mol (Docking Energy) scispace.com |
| THIQ Derivatives (GM-3-18) | KRas | 0.9 µM to 10.7 µM (IC50) nih.gov |
| bis-THIQ Alkaloid (Cepharanthine) | SK2/SK3 Channels | 1.318 µM / 1.091 µM (Ki) uliege.be |
Examples of predicted and experimentally determined binding affinities for tetrahydroisoquinoline derivatives against various targets. nih.govscispace.comuliege.be
Lead Generation and Optimization Strategies
Lead generation and optimization are critical phases in drug discovery that aim to identify and refine promising compounds. For scaffolds like this compound, various computational and experimental strategies are employed.
De novo design and virtual screening are powerful computational techniques used to identify novel molecules with the potential to bind to a specific biological target. Virtual screening involves computationally screening large libraries of compounds to select a smaller subset for experimental testing. For a scaffold such as this compound, this process would involve searching databases for molecules containing this core structure or its analogs that are predicted to have high binding affinity for a target of interest.
De novo design, on the other hand, involves the computational construction of novel molecular structures that are complementary to the target's binding site. This approach can generate unique derivatives of the this compound core, suggesting novel synthetic routes for chemists to explore. For instance, molecular docking studies can predict the binding modes of newly designed compounds, providing insights into potential interactions with key residues of a therapeutic target, such as enzymes in Mycobacterium tuberculosis. nih.gov
Fragment-based drug design (FBDD) is a method for identifying lead compounds by screening small chemical fragments, which typically have a low molecular weight. exactelabs.com These fragments can serve as starting points for developing more potent, drug-like molecules through processes of growing, linking, or merging. frontiersin.org
In the context of the isoquinoline (B145761) scaffold, a library of derivatives could be generated by attaching various chemical fragments to different positions (1-, 3-, 4-, 5-, 6-, 7-, or 8-positions) of the isoquinoline ring. researchoutreach.org Biochemical screening of these monosubstituted fragments can identify "hit" fragments. researchoutreach.org Subsequently, two or more identified fragments can be merged or linked to create a larger, more potent molecule based on the this compound core. frontiersin.orgresearchoutreach.org This approach allows for a more efficient exploration of the chemical space around the core scaffold. frontiersin.org
Table 1: Illustrative Fragment Growth Strategy for this compound
| Core Scaffold | Fragment Position | Added Fragment | Resulting Compound | Rationale |
|---|---|---|---|---|
| This compound | N-position of amine | Carboxylic acid | N-(5,6,7,8-tetrahydroisoquinolin-6-yl)acetamide | Introduce hydrogen bonding capability |
| This compound | Aromatic Ring | Phenyl group | 1-phenyl-5,6,7,8-Tetrahydro-6-isoquinolinamine | Explore hydrophobic interactions |
This table is for illustrative purposes to demonstrate the FBDD principle.
Structural simplification is a strategy employed during lead optimization to reduce molecular complexity and size. nih.gov This approach can improve a compound's synthetic accessibility and its pharmacokinetic profile, mitigating issues often referred to as "molecular obesity," which can lead to high attrition rates for drug candidates. nih.gov For a complex lead compound identified from a screening campaign, structural simplification might involve systematically removing non-essential functional groups or rings to arrive at a simpler, yet still active, core like this compound. nih.gov This reduction in complexity can lead to molecules with improved drug-like properties. nih.gov
Bioisosteric replacement is a fundamental strategy in medicinal chemistry where one functional group or atom is replaced by another with similar physical or chemical properties to enhance the compound's biological activity or pharmacokinetic profile. drughunter.com Heterocycles, in particular, are widely used as bioisosteres in drug design. nih.gov
For the this compound scaffold, a heterocycle scan could be performed where the isoquinoline ring system is replaced by other heterocyclic cores, such as a quinoline (B57606) or quinazoline (B50416) ring, to explore different interactions with the target protein. nih.govnih.gov Similarly, the primary amine group at the 6-position could be replaced with bioisosteres like a hydroxyl group or a small amide to modulate hydrogen bonding capacity and basicity. The introduction of novel bioisosteres can also be a valuable strategy for developing new intellectual property. drughunter.com
Table 2: Potential Bioisosteric Replacements for the 6-Amino Group
| Original Functional Group | Bioisosteric Replacement | Potential Advantage |
|---|---|---|
| Primary Amine (-NH2) | Hydroxyl (-OH) | Alter hydrogen bond donor/acceptor profile |
| Primary Amine (-NH2) | Methylamide (-NHCH3) | Increase metabolic stability, modulate basicity |
This table illustrates potential bioisosteric replacements and their theoretical advantages.
The Design-Synthesize-Test-Analyze (DSTA) cycle is the cornerstone of modern lead optimization. This iterative process involves designing new molecules based on existing SAR data, synthesizing these compounds, testing their biological activity, and analyzing the results to inform the next round of design. For derivatives of this compound, this would involve:
Design: Using computational modeling and existing SAR, propose modifications to the scaffold aimed at improving target affinity or selectivity.
Synthesize: Chemically synthesize the newly designed compounds. Novel synthetic routes may be developed to efficiently create these derivatives. nih.gov
Test: Evaluate the biological activity of the new compounds using in vitro assays.
Analyze: Correlate the structural changes with the observed activity to refine the SAR model and guide the next design cycle.
This cyclical process is repeated until a compound with the desired profile (a clinical candidate) is identified.
Conformational Analysis and Pharmacophore Development
Understanding the three-dimensional structure and conformational preferences of this compound and its derivatives is essential for rational drug design. Conformational analysis helps to identify the low-energy, biologically active conformation of the molecule when it binds to its target.
A pharmacophore model represents the key steric and electronic features required for a molecule to interact with a specific biological target. For the broader class of tetrahydroisoquinoline (THQ)-based molecules, pharmacophore models have been developed using crystal structures of these compounds bound to their targets. rug.nl Such a model for a this compound derivative would typically include features like hydrogen bond donors/acceptors, hydrophobic centroids, and aromatic rings. This 3D pharmacophoric model can then be used in virtual screening campaigns to identify new molecules from large databases that match the required features, potentially leading to the discovery of novel hits with different chemical scaffolds. rug.nl
Advanced Methodologies in 5,6,7,8 Tetrahydro 6 Isoquinolinamine Research
Computational Chemistry and In Silico Modeling
Computational chemistry serves as a powerful tool to predict and rationalize the properties of 5,6,7,8-Tetrahydro-6-isoquinolinamine at an atomic level. These methods are crucial for guiding synthetic efforts and understanding molecular interactions.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govproquest.com For this compound, MD simulations can elucidate its conformational flexibility and its interaction with biological macromolecules, such as proteins or nucleic acids.
By simulating the compound in a virtual aqueous environment, researchers can observe its dynamic behavior, including the rotation of flexible bonds and the conformational preferences of the tetrahydroisoquinoline ring system. When studying its potential as a drug candidate, MD simulations are invaluable for modeling the binding process to a target protein. nih.gov These simulations can reveal the stability of the compound within the binding pocket, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and assess the role of water molecules in mediating the binding event. nih.govirbbarcelona.org The insights gained can guide the design of derivatives with improved binding affinity and specificity.
Table 1: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound with a Target Protein.
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Force Field | CHARMM36m, AMBER14SB | Defines the potential energy function of the system's atoms. |
| Water Model | TIP3P | Explicitly models the solvent environment. |
| Simulation Time | 100-500 nanoseconds (ns) | Ensures adequate sampling of conformational space. |
| Temperature | 310 K (37 °C) | Simulates physiological conditions. |
| Pressure | 1 bar | Maintains constant pressure, mimicking physiological conditions. |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | To assess binding stability, flexibility, and specific interactions. |
Free Energy Perturbation Calculations for Binding Affinity Prediction
Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of similar ligands to a common biological target. cresset-group.commavenrs.com This technique is particularly useful in the lead optimization phase of drug discovery. uoa.gr For this compound, FEP can be used to predict how specific chemical modifications—such as adding or removing a functional group—will affect its binding affinity.
The method involves creating a non-physical, or "alchemical," pathway that gradually transforms one molecule into another in a series of steps. cresset-group.com By calculating the free energy change for this transformation both in solution and when bound to the protein, the difference in binding affinity (ΔΔG) can be determined. These predictions help prioritize which derivatives of this compound should be synthesized and tested experimentally, saving significant time and resources. uoa.gr
Table 2: Illustrative FEP Calculation Results for Hypothetical Analogs of this compound.
| Modification from Parent Compound | Predicted Relative Binding Free Energy (ΔΔG, kcal/mol) | Interpretation |
|---|---|---|
| Addition of a methyl group to the amine | -0.8 | Slightly improved binding affinity predicted. |
| Replacement of the amine with a hydroxyl group | +2.1 | Significantly weaker binding affinity predicted. |
| Addition of a fluorine atom to the aromatic ring | -1.5 | Moderately improved binding affinity predicted. |
| Extension of the aliphatic ring to a seven-membered ring | +3.5 | Much weaker binding affinity due to steric clash. |
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com It is particularly adept at studying chemical reactivity and reaction mechanisms. umn.educoe.edu In the context of this compound, DFT can be used to understand its synthesis, potential metabolic pathways, or its reactivity with other molecules.
Researchers can use DFT to calculate the energies of reactants, products, and transition states for a proposed reaction. stackexchange.com This allows for the determination of activation energies, which indicate the kinetic feasibility of a reaction pathway. For instance, DFT could be employed to model the N-acetylation of the primary amine on this compound, providing insight into the reaction's energetics and the geometry of the transition state. Such calculations are fundamental to refining synthetic routes and predicting potential metabolic transformations. acs.org
Theoretical Prediction of ADME Properties (Excluding Specific Data)
In silico models are essential for the early prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.govcambridge.org These predictions help to identify potential liabilities that could cause a drug candidate to fail in later stages of development. researchgate.net For this compound, various computational models can predict a range of physicochemical and pharmacokinetic parameters.
These models use the molecule's structure to estimate properties like lipophilicity (logP), aqueous solubility, cell permeability (e.g., Caco-2), and potential for metabolism by cytochrome P450 enzymes. While specific data is excluded, the types of properties evaluated are critical for assessing the "drug-likeness" of the compound. Early-stage ADME profiling allows chemists to modify the structure of this compound to improve its pharmacokinetic profile.
Table 3: ADME Properties Typically Predicted for a Research Compound.
| ADME Property | Description | Importance in Drug Discovery |
|---|---|---|
| LogP (Lipophilicity) | The logarithm of the partition coefficient between octanol (B41247) and water. | Affects absorption, solubility, and membrane permeability. |
| Aqueous Solubility | The maximum concentration of a compound in water. | Crucial for absorption and formulation. |
| Caco-2 Permeability | An in vitro model for predicting human intestinal absorption. | Indicates potential for oral bioavailability. |
| CYP450 Inhibition | Prediction of whether the compound inhibits key metabolic enzymes. | Assesses the risk of drug-drug interactions. |
| Plasma Protein Binding | The extent to which a compound binds to proteins in the blood. | Affects distribution and the amount of free drug available. |
Analytical Methodologies for Research Sample Characterization
Rigorous characterization of any synthesized chemical sample is essential to confirm its identity, purity, and structure. A combination of spectroscopic techniques is typically employed for this purpose.
Spectroscopic Techniques for Structure Confirmation
Spectroscopic methods provide detailed information about the molecular structure of this compound. acs.orgnih.gov The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR): ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For this compound, ¹H NMR would show distinct signals for the aromatic protons, the aliphatic protons on the saturated ring, and the protons of the amine group. nih.gov
Mass Spectrometry (MS): MS determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, providing strong evidence for the chemical formula.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. Key absorptions for this compound would include N-H stretching vibrations for the amine group, C-H stretches for the aromatic and aliphatic portions, and C=C/C=N stretches from the isoquinoline (B145761) ring system. bohrium.com
Table 4: Predicted Spectroscopic Data for the Structural Confirmation of this compound.
| Technique | Expected Observation | Structural Information Provided |
|---|---|---|
| ¹H NMR | Signals at ~7.0-8.5 ppm (aromatic), ~2.5-4.0 ppm (aliphatic CH/CH₂ adjacent to N), ~1.5-2.5 ppm (other aliphatic CH₂) | Confirms proton environments and connectivity. |
| ¹³C NMR | Signals at ~120-155 ppm (aromatic/heteroaromatic carbons), ~40-60 ppm (aliphatic carbons) | Maps the carbon framework of the molecule. |
| Mass Spec. (HRMS) | Precise mass corresponding to the molecular formula C₉H₁₂N₂ | Confirms molecular weight and elemental composition. |
| IR Spectroscopy | Bands at ~3300-3400 cm⁻¹ (N-H stretch), ~2800-3000 cm⁻¹ (C-H stretch), ~1500-1600 cm⁻¹ (C=C/C=N stretch) | Identifies key functional groups. |
Chromatographic Separation and Purity Assessment
The isolation and purification of this compound, along with the rigorous assessment of its purity, are critical steps in its synthesis and characterization for research applications. Chromatographic techniques are the cornerstone of this process, offering high-resolution separation of the target compound from starting materials, byproducts, and other impurities. The choice of chromatographic method is dictated by the scale of the separation, the physicochemical properties of the compound, and the required level of purity.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for both the analysis and purification of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In this modality, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For this compound, a C18 column is a common choice for the stationary phase. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The pH of the buffer can be adjusted to control the ionization state of the amine group, thereby influencing its retention on the column.
For the preparative separation of 5,6,7,8-Tetrahydroisoquinoline (B1330172), a related compound, a reverse phase HPLC method has been described using a Newcrom R1 column. sielc.comsielc.com The mobile phase for such separations often contains acetonitrile (MeCN), water, and an acid like phosphoric acid or formic acid for Mass-Spec compatibility. sielc.comsielc.com This type of liquid chromatography method is scalable and can be employed for the isolation of impurities in preparative separation. sielc.com
Table 1: Illustrative RP-HPLC Method for Purity Assessment of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC), coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for assessing the purity of this compound, provided the compound is sufficiently volatile and thermally stable. Derivatization may sometimes be necessary to improve its volatility and chromatographic behavior. GC-MS is particularly valuable as it provides structural information about any impurities present. nih.gov
Table 2: Representative GC-MS Conditions for the Analysis of this compound
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Mass Range | 40-400 amu |
Due to the presence of a chiral center at the 6-position, this compound exists as a pair of enantiomers. The separation of these enantiomers is crucial for studying their distinct pharmacological and toxicological profiles. Chiral chromatography is the most effective method for this purpose. This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds.
In the context of related chiral compounds, such as 8-amino-5,6,7,8-tetrahydroquinoline derivatives, chiral HPLC has been utilized to monitor reactions and separate enantiomers. mdpi.com For instance, the separation of (S)-5,6,7,8-tetrahydroquinoline-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline was achieved using a Daicel AD-RH chiral column with a mobile phase of 20% acetonitrile in water. mdpi.com The principle of creating selectivity for stereoisomers is central to chiral separation techniques, including both chromatography and capillary electrophoresis. wvu.edu Chiral selectors, such as cyclodextrins, play a key role in these separations by forming transient diastereomeric complexes with the enantiomers. wvu.edunih.govunife.itresearchgate.net
Table 3: Exemplary Chiral HPLC Method for Enantiomeric Separation of this compound
| Parameter | Condition |
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 260 nm |
| Column Temperature | 25 °C |
Thin-Layer Chromatography (TLC) is often employed as a rapid and simple method for monitoring the progress of reactions and for preliminary purity assessment. By spotting the sample on a silica (B1680970) gel plate and developing it with an appropriate solvent system, a qualitative evaluation of the number of components in the mixture can be obtained.
Following chromatographic purification, the purity of this compound is typically confirmed by a combination of analytical techniques. In addition to HPLC and GC, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis are used to establish the identity and confirm the purity of the final product.
Future Directions and Research Perspectives for 5,6,7,8 Tetrahydro 6 Isoquinolinamine
Exploration of Novel Biological Targets and Mechanistic Pathways
Future research should prioritize the identification and validation of novel biological targets for 5,6,7,8-Tetrahydro-6-isoquinolinamine. The broader class of THIQ derivatives has been shown to interact with a range of targets, suggesting promising starting points for investigation. tandfonline.com
Potential avenues for exploration include:
Oncogenic Proteins: Derivatives of the THIQ scaffold have demonstrated inhibitory activity against proteins such as KRas, which are implicated in various cancers. nih.govnih.gov Investigating the effect of this compound on such targets could reveal new anticancer applications.
Inflammatory Enzymes: Substituted tetrahydroisoquinolines have been identified as potent inhibitors of microsomal prostaglandin (B15479496) E synthase 1 (mPGES-1), an enzyme involved in inflammation. tandfonline.com Screening this compound for similar activity could lead to the development of new anti-inflammatory agents.
Cell Cycle Regulators: The discovery of tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases (CDKs) highlights the potential for this class of compounds to influence cell cycle progression. tandfonline.com
Neurological Targets: Given that 1,2,3,4-tetrahydroisoquinoline (B50084) and its derivatives are found endogenously in the human brain, exploring targets within the central nervous system is a logical step. nih.gov This could include receptors and enzymes involved in neurodegenerative diseases. rsc.org The derivatization of quercetin (B1663063) with a THIQ moiety has shown enhanced selectivity toward butyrylcholinesterase, an enzyme relevant to Alzheimer's disease. mdpi.com
Elucidating the mechanistic pathways through which this compound exerts its effects is crucial. This will involve a combination of in vitro and in vivo studies to understand its downstream signaling and cellular consequences.
Development of Advanced Synthetic Methodologies for Diversification
The creation of a diverse library of analogs based on the this compound scaffold is essential for comprehensive structure-activity relationship (SAR) studies. researchgate.net Future efforts should focus on developing advanced synthetic methodologies that allow for the efficient and controlled introduction of various functional groups.
Promising synthetic strategies include:
Palladium-Catalyzed Domino Processes: These methods enable the formation of multiple carbon-carbon bonds in a single sequence, offering a rapid route to highly functionalized tetrahydroisoquinolines. acs.org
Multicomponent Reactions: Designing one-pot reactions where multiple starting materials combine to form the desired product can significantly streamline the synthetic process and increase efficiency. thieme-connect.com
Chemoenzymatic Synthesis: The use of enzymes, such as laccase, in combination with chemical reactions can provide a mild and selective method for the synthesis of THIQ derivatives. mdpi.com
Functionalization of the THIQ Core: Developing methods for the direct functionalization at various positions of the tetrahydroisoquinoline ring system, such as the C-1 position, can provide access to novel analogs with unique biological profiles. acs.org
These advanced synthetic approaches will be instrumental in generating a wide range of derivatives for biological screening.
Rational Design of Highly Selective and Potent Analogs
A key objective in the development of any therapeutic agent is to maximize its potency against the intended target while minimizing off-target effects. The rational design of analogs of this compound will be guided by an iterative process of computational modeling, chemical synthesis, and biological evaluation.
Detailed SAR studies will be critical to identify the key structural features responsible for biological activity. rsc.org This involves systematically modifying the parent compound and assessing the impact of these changes on its potency and selectivity. For instance, the addition of different substituents to the aromatic ring or the nitrogen atom of the THIQ scaffold can dramatically influence its pharmacological properties. rsc.org Molecular modeling studies can provide insights into the binding interactions between the analogs and their biological targets, thereby guiding the design of more effective compounds. nih.gov The selectivity of THIQ analogs can be improved through detailed structure-activity relationship and molecular modeling studies. tandfonline.com
Investigation of Synergistic Effects with Other Research Compounds
The complexity of many diseases, particularly cancer, often necessitates combination therapies to achieve optimal therapeutic outcomes. Future research should explore the potential for synergistic effects when this compound or its analogs are co-administered with other research compounds.
For example, analogs of the anti-platelet drug ticlopidine, which contain a THIQ nucleus, have been shown to potentiate the activity of beta-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This suggests that derivatives of this compound could be investigated for their ability to enhance the efficacy of existing antimicrobial or anticancer agents. Identifying synergistic combinations could lead to more effective treatment strategies and potentially reduce the required doses of individual agents, thereby minimizing toxicity.
Advancements in Computational and Predictive Modeling for Enhanced Drug Discovery Efforts
Computational and predictive modeling have become indispensable tools in modern drug discovery. mdpi.com For this compound, these approaches can significantly accelerate the identification of promising analogs and the elucidation of their mechanisms of action.
Key computational techniques to be employed include:
Molecular Docking: This technique can be used to predict the binding orientation and affinity of this compound and its derivatives to the active sites of various biological targets. tandfonline.combohrium.com
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex, helping to assess the stability of the binding interactions over time. tandfonline.commdpi.com
Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic properties of the compounds, which can be correlated with their reactivity and biological activity. tandfonline.commdpi.com
ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogs can help to prioritize compounds with favorable pharmacokinetic profiles for further development. tandfonline.combohrium.com
By integrating these computational methods into the drug discovery workflow, researchers can make more informed decisions and enhance the efficiency of their efforts to develop novel therapeutics based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 5,6,7,8-tetrahydro-6-isoquinolinamine derivatives?
- Methodological Answer : The synthesis often involves reductive amination or catalytic hydrogenation of isoquinoline precursors. For example, LiAlH₄ reduction of nitriles or ketones in tetrahydroisoquinoline scaffolds is a standard approach (see Scheme 2 in ). Stereoselective synthesis can be achieved using chiral auxiliaries or asymmetric catalysis, as demonstrated in the preparation of (S)-enantiomers via resolution techniques .
- Key Data : Reaction yields typically range from 60–85%, with purity >95% confirmed by HPLC or GC-MS .
Q. How can the structural conformation of this compound be validated experimentally?
- Methodological Answer : X-ray crystallography and NMR spectroscopy are primary tools. For instance, X-ray analysis reveals chair-like conformations in the tetrahydro ring system, while ¹H-NMR shows distinct coupling patterns for axial vs. equatorial protons .
- Key Data : Crystallographic data (e.g., bond angles, torsion angles) are critical for confirming stereochemistry .
Q. What analytical techniques are suitable for quantifying trace impurities in this compound?
- Methodological Answer : High-resolution LC-MS or ICP-OES (for metal contaminants) is recommended. ICP-MS is particularly effective for detecting transition metals (e.g., Cu, Zn) at ppm levels, as highlighted in metallocomplex studies .
Advanced Research Questions
Q. How do steric and electronic factors influence the coordination chemistry of this compound with transition metals?
- Methodological Answer : The amine nitrogen and adjacent heteroatoms (e.g., phosphorus in derivatives) act as donor sites. Stability constants (log K) for complexes with Pd(II) or Ru(II) vary based on substituent electronegativity. For example, electron-withdrawing groups reduce ligand basicity, weakening metal coordination .
- Key Data : Stability constants range from log K = 4.2–6.8 for Pd(II) complexes, determined via potentiometric titrations .
Q. What strategies resolve contradictions in reported catalytic activities of tetrahydroisoquinolinamine-derived metal complexes?
- Methodological Answer : Discrepancies often arise from reaction conditions (e.g., solvent polarity, temperature). Systematic benchmarking under standardized protocols (e.g., TOF calculations, turnover numbers) is essential. For instance, Pd complexes exhibit higher catalytic efficiency in polar aprotic solvents (TOF = 120 h⁻¹ in DMF vs. 45 h⁻¹ in toluene) .
Q. How can stereochemical integrity be maintained during large-scale synthesis of enantiopure derivatives?
- Methodological Answer : Chiral HPLC or enzymatic resolution ensures enantiopurity. For example, lipase-catalyzed kinetic resolution of racemic mixtures achieves >99% ee for (S)-isomers .
- Key Data : Scale-up to 100 g batches retains 92–95% ee, with minor losses attributed to racemization at high temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
